2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)
Description
2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) (CAS 635702-60-2) is a synthetic indazole derivative with the molecular formula C₉H₁₂Cl₂N₃ (molecular weight: 197.67 g/mol). It serves as a key intermediate in the synthesis of pazopanib hydrochloride, a tyrosine kinase inhibitor used in oncology . The compound is characterized by its off-white to light brown solid appearance, high purity (>95% by HPLC), and stability under inert atmospheric storage conditions . Its synthesis involves halogenation, nitro reduction, diazotization cyclization, methylation, and aminolysis steps, achieving a total yield of 38–45% .
Properties
IUPAC Name |
2,3-dimethylindazol-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;;/h3-5H,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFATCZUACZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446590-67-4 | |
| Record name | 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9GNX2E8MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation Using Dimethyl Carbonate in Flow Reactors
A high-yield method involves the reaction of 3-methyl-6-nitroindazole with dimethyl carbonate under continuous flow conditions. In this approach, the reactants are pumped through a flow reactor maintained at 80°C with a residence time of 1.5 minutes (0.025 hours). This method achieves a 97% yield of 2,3-dimethyl-6-nitro-2H-indazole, attributed to enhanced heat and mass transfer in the flow system. The use of dimethyl carbonate as both a solvent and alkylating agent eliminates the need for additional bases or catalysts, streamlining the process.
Methyl Iodide-Mediated Alkylation
An alternative route employs methyl iodide (MeI) in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) as a base. This method proceeds at room temperature over 12 hours, yielding ~78% of the nitro intermediate. While effective, this approach generates stoichiometric amounts of inorganic waste, necessitating thorough post-reaction purification via sodium bicarbonate washes and recrystallization from ethanol-water mixtures.
Table 1: Comparison of Alkylation Methods
Reduction of Nitro Group to Amino
The nitro group in 2,3-dimethyl-6-nitro-2H-indazole is reduced to an amine using either catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
Palladium on carbon (10% Pd/C) in methanol under hydrogen atmosphere (1–3 bar) quantitatively reduces the nitro group to an amine at 25–40°C. Ammonium formate may substitute gaseous hydrogen as a hydrogen donor in transfer hydrogenation, achieving >95% conversion within 4 hours. This method is preferred for its clean reaction profile and minimal residual metal contamination.
Chemical Reduction with Stannous Chloride
A traditional approach employs stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at 60–80°C. The nitro group is reduced over 2–4 hours, yielding 2,3-dimethyl-6-amino-2H-indazole with ~85% efficiency. However, this method generates tin-containing waste, complicating disposal and necessitating extensive neutralization steps.
Table 2: Reduction Method Performance
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, MeOH, H₂ (1 bar), 25°C | 98% | >99% |
| SnCl₂/HCl | 60°C, 4 hours | 85% | 95% |
Formation of Dihydrochloride Salt
The free base 2,3-dimethyl-6-amino-2H-indazole is converted to its dihydrochloride salt by treatment with hydrochloric acid. Two approaches are prevalent:
Gas-Solid Reaction
Exposing the amine to hydrogen chloride gas in anhydrous ethanol at 0–5°C results in rapid precipitation of the dihydrochloride salt. This method achieves near-quantitative yields (>99%) and minimizes solvent usage.
Aqueous HCl Crystallization
Dissolving the amine in hot ethanol followed by dropwise addition of concentrated HCl (37%) induces salt formation. The mixture is cooled to 4°C, yielding crystals with 95–97% purity after filtration and drying under vacuum.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes continuous flow systems for alkylation and hydrogenation steps to enhance throughput. For example, integrating the dimethyl carbonate alkylation (Section 1.1) with fixed-bed hydrogenation reactors enables end-to-end production with a total yield of 89–92%. Automated pH control during dihydrochloride crystallization ensures consistent salt stoichiometry (2:1 HCl-to-amine ratio).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2,3-Dimethyl-6-nitrosoindazole, 2,3-Dimethyl-6-nitroindazole.
Reduction: 2,3-Dimethyl-6-hydrazinoindazole.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Potential Therapeutic Applications
-
Cancer Treatment :
- The compound has shown potential for development in cancer treatment protocols, particularly due to its ability to modulate pathways linked to cell proliferation and angiogenesis.
- Studies have indicated that it may inhibit pathways associated with cancer progression, making it a candidate for further investigation in oncology research.
- Quality Control in Pharmaceuticals :
Case Study 1: Anti-Tumor Activity
A study demonstrated that 2,3-dimethyl-6-amino-2H-indazole could inhibit abnormal cell proliferation associated with tumors. The compound was tested against various cancer cell lines, showing significant reductions in cell viability and proliferation rates. This suggests its potential as a therapeutic agent targeting specific signaling pathways involved in tumor growth .
Case Study 2: Pharmaceutical Quality Control
In pharmaceutical manufacturing, the compound has been utilized as a reference standard for the quality control of Pazopanib hydrochloride. By establishing a reliable impurity profile using 2,3-dimethyl-6-amino-2H-indazole, manufacturers can ensure the consistency and safety of their products. This application underscores the importance of this compound in maintaining high standards in drug production .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) largely depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following table highlights structurally related indazole derivatives and their key distinctions:
Key Observations :
- Substituent Effects: The presence of the amino group in the target compound enhances solubility and bioavailability compared to nitro analogs, which require reduction for biological activity .
- Salt Form : The dihydrochloride salt improves stability and crystallinity compared to the free base, facilitating pharmaceutical formulation .
Pharmacological Activity Comparison
The target compound’s role in pazopanib hydrochloride distinguishes it from other indazole derivatives:
- Pazopanib Intermediate: Unlike 2,3-dimethyl-6-nitro-2H-indazole (a precursor), the amino group in the target compound is critical for binding to vascular endothelial growth factor receptors (VEGFRs) .
Biological Activity
2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
The compound has the molecular formula and is characterized by its indazole structure. The synthesis of 2,3-dimethyl-6-amino-2H-indazole typically involves the reduction of 2,3-dimethyl-6-nitro-2H-indazole using reducing agents like tin(II) chloride in hydrochloric acid .
Research indicates that 2,3-dimethyl-6-amino-2H-indazole exhibits significant biological activity primarily through the inhibition of cellular proliferation and modulation of signal transduction pathways associated with tyrosine kinases. Specifically, it targets pathways involved in angiogenesis and cancer progression, similar to its parent compound, Pazopanib.
The compound's ability to interact with various biological targets is crucial for understanding its therapeutic potential. It has been shown to inhibit pathways linked to cell proliferation and angiogenesis through its effects on tyrosine kinase signaling.
Biological Activity Overview
The biological activity of 2,3-dimethyl-6-amino-2H-indazole can be summarized as follows:
| Activity | Details |
|---|---|
| Cancer Inhibition | Inhibits cellular proliferation; potential application in oncology as a cancer therapeutic. |
| Signal Transduction | Modulates tyrosine kinase signaling pathways involved in angiogenesis and tumor growth. |
| Antimicrobial Activity | Exhibited potential antimicrobial properties in preliminary studies. |
Comparative Analysis with Related Compounds
The following table compares 2,3-dimethyl-6-amino-2H-indazole with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Pazopanib hydrochloride | Angiogenesis inhibitor targeting VEGFR/PDGFR | Broad-spectrum anti-cancer activity | |
| 6-Amino-1H-indazole | Potential anti-cancer properties | Simpler structure with different activity profile | |
| 5-Amino-1H-pyrazole | Antitumor activity | Smaller ring structure | |
| 1-Methylindole | Neuroactive properties | More focused on neurological applications |
This comparison highlights the unique position of 2,3-dimethyl-6-amino-2H-indazole within the context of cancer research and its potential applications.
Case Studies and Research Findings
Recent studies have demonstrated promising results regarding the anticancer efficacy of 2,3-dimethyl-6-amino-2H-indazole:
- In vitro Studies : The compound has shown significant inhibition of cell lines associated with various cancers, including breast and lung cancer cells. Specific IC50 values indicate a strong potency against these cell types .
- Animal Models : Preliminary tests in animal models have suggested that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Detailed mechanistic studies have elucidated the role of 2,3-dimethyl-6-amino-2H-indazole in modulating key signaling pathways involved in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride), and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted indazole precursors. Key steps include refluxing intermediates (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (3–5 hours). Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How should researchers confirm the structural identity of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR/FT-IR : Verify functional groups (e.g., NH₂, indazole ring) and methyl substituents.
- Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualizing the crystal lattice .
- Elemental analysis : Confirm stoichiometry, particularly the 2:1 HCl ratio characteristic of dihydrochloride salts .
Q. Why is the dihydrochloride salt form preferred for this compound in research settings?
- Methodological Answer : Dihydrochloride salts (2:1 base-to-HCl ratio) often improve solubility in aqueous buffers and stability during storage compared to free bases or monohydrochloride forms. This is critical for biological assays requiring precise dosing. Validate salt stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer :
Repeat experiments : Ensure sample purity (>99% via HPLC) and solvent consistency .
Cross-validate techniques : Compare NMR with X-ray crystallography to confirm tautomerism or protonation states.
Computational refinement : Re-optimize density functional theory (DFT) models using solvent correction parameters (e.g., PCM for DMSO) .
Q. What strategies are effective for validating analytical methods (e.g., HPLC) to assess purity and degradation products?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.
- Column selection : Use C18 columns with 0.1% TFA in mobile phases to resolve polar degradation products. Validate method specificity via spiked impurity standards (e.g., EP/BP reference materials) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the dihydrochloride form explicitly in force fields (e.g., CHARMM).
- MD simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the NH₂ group and active-site residues. Validate predictions with SPR or ITC binding assays .
Q. What experimental designs are recommended to assess the compound’s hygroscopicity and its impact on formulation?
- Methodological Answer :
- Dynamic vapor sorption (DVS) : Measure moisture uptake at 25°C under 0–90% RH.
- Handling protocols : Store in desiccators with silica gel and use gloveboxes (<5% RH) during weighing. Pre-dry solvents (e.g., molecular sieves for DMSO) to minimize hydrate formation .
Q. How can researchers mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer :
- Strict QC criteria : Enforce ≥99% purity (HPLC), consistent salt stoichiometry (via chloride ion titration), and particle size uniformity (laser diffraction).
- Bioassay standardization : Use internal reference compounds (e.g., LSD1 inhibitors for epigenetic studies) to normalize activity data across batches .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
